[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring pyrazole rings and fluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the ethyl and fluoroethyl groups. Common reagents used in these reactions include hydrazine, ethyl bromide, and fluoroethyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine
- (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluoroethyl group can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to its chloroethyl and bromoethyl analogs.
Properties
CAS No. |
1856024-14-0 |
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Molecular Formula |
C12H18FN5 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-2-17-7-4-11(16-17)9-14-10-12-3-6-15-18(12)8-5-13/h3-4,6-7,14H,2,5,8-10H2,1H3 |
InChI Key |
VMLUXXMRKLNXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
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